

Methscopolamine-d3 Iodide: Structural Characterization and Bioanalytical Applications

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Compound of Interest

Compound Name: Methscopolamine-d3 Iodide

Cat. No.: B13864312

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Executive Summary

Methscopolamine-d3 Iodide (N-[Methyl-d3]-scopolammonium iodide) is a high-purity stable isotope-labeled internal standard (SIL-IS) designed for the precise quantification of Methscopolamine in biological matrices. As a permanently charged quaternary ammonium derivative of scopolamine, it exhibits distinct physicochemical properties compared to its tertiary amine precursor, necessitating specific handling in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

This technical guide details the structural identity, synthetic pathway, and bioanalytical implementation of **Methscopolamine-d3 Iodide**. It serves as a definitive resource for researchers validating pharmacokinetic (PK) and toxicological assays.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Methscopolamine-d3 Iodide is the deuterated salt form of Methscopolamine. The "d3" designation indicates the incorporation of three deuterium atoms (

) on the

-methyl group, shifting the molecular mass by +3 Daltons relative to the unlabeled analyte.

Physicochemical Properties[3][4]

Property	Specification
Chemical Name	[7(S)-(1 ,2 ,4 ,5 ,7)]-7-(3-Hydroxy-1-oxo-2-phenylpropoxy)-9,9- di(methyl-d3)-3-oxa-9-azoniatricyclo[3.3.1.0]nonane Iodide
Molecular Formula	
Molecular Weight	~448.31 g/mol (Salt) / ~321.43 g/mol (Cation only)
Parent Compound	Methscopolamine (CAS: 155-41-9 for Bromide salt)
Isotopic Purity	99% Deuterium incorporation
Solubility	Soluble in Water, Methanol; Sparingly soluble in Acetone
Appearance	White to off-white crystalline solid

Structural Configuration

The molecule consists of a scopolamine core (a tropane ring with an epoxide bridge) esterified with tropic acid. The critical feature for bioanalysis is the quaternary nitrogen, which bears one methyl group and one trideuteromethyl group (

).

- Quaternary Ammonium: Permanently positively charged, making it ideal for Positive Electrospray Ionization (ESI+).
- Epoxide Bridge: Increases steric strain and reactivity compared to standard tropanes.
- Iodide Counter-ion: Resulting from the synthesis using Methyl Iodide-d3. Note that clinical formulations typically use Bromide; the Iodide form is the direct synthetic product used as a reference standard.

Synthetic Pathway & Isotopic Incorporation

The synthesis of **Methscopolamine-d3 Iodide** follows a classic

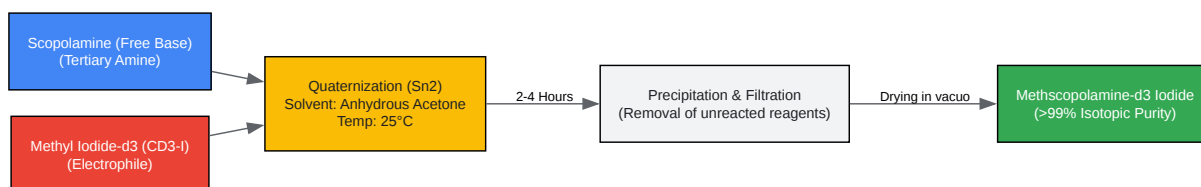
quaternization mechanism. This reaction is highly specific, ensuring the deuterium label is located exclusively on the quaternary nitrogen, which is metabolically stable (unlike labile protons on hydroxyl groups).

Reaction Mechanism

Scopolamine Free Base acts as the nucleophile. Iodomethane-d3 (

) acts as the electrophile. The lone pair on the bridgehead nitrogen attacks the methyl carbon of the iodomethane, displacing the iodide ion.

Synthetic Workflow Diagram



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Figure 1: Synthetic pathway for the production of **Methscopolamine-d3 Iodide** via N-methylation.

Experimental Protocol (Synthesis)

Note: All steps must be performed in a fume hood due to the toxicity of Methyl Iodide.

- Preparation: Dissolve 1.0 eq of Scopolamine free base in anhydrous acetone (or acetonitrile). Anhydrous conditions are critical to prevent hydrolysis of the ester linkage.
- Addition: Add 1.1 to 1.2 eq of Iodomethane-d₃ dropwise at room temperature.
 - Why Excess? To drive the reaction to completion and ensure no unreacted tertiary amine remains.
- Incubation: Stir the mixture at ambient temperature (20–25°C) for 4 hours.
 - Observation: The product, being a salt, is insoluble in acetone and will precipitate as a white solid.
- Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold anhydrous ether to remove unreacted Iodomethane-d₃ and impurities.
- Drying: Dry the solid under high vacuum to remove residual solvent.

Analytical Validation (QC)

Before use in bioanalysis, the standard must be validated for identity and purity.

Nuclear Magnetic Resonance (-NMR)

- Diagnostic Signal: In the unlabeled Methscopolamine, the -methyl groups appear as a singlet integrating to 6 protons (or two singlets of 3H if magnetically non-equivalent).
- Deuterated Signal: In Methscopolamine-d₃, the signal intensity for the -methyl region decreases by 50% (integrating to 3H), and no new peaks appear, confirming the incorporation of "invisible" deuterium.

Mass Spectrometry (MS)

- Direct Infusion: Infuse a 100 ng/mL solution into the MS source.
- Target: Observe the parent cation mass.
 - Unlabeled:

318.2
 - Labeled (d3):

321.2
- Criteria: The contribution of unlabeled (M+0) isotope in the d3 standard should be <0.5% to prevent interference with the analyte quantification.

Application in Bioanalysis (LC-MS/MS)

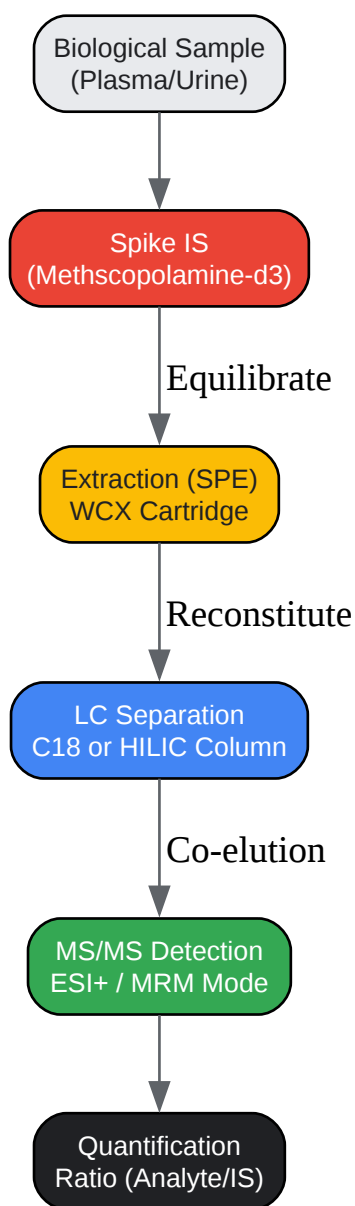
Methscopolamine-d3 is the "Gold Standard" internal standard for quantifying Methscopolamine in plasma or urine.

Internal Standard Theory

Using a deuterated analog corrects for:

- Matrix Effects: Co-eluting phospholipids or salts that suppress ionization affect the analyte and the d3-IS equally.
- Extraction Efficiency: Any loss during sample prep (SPE/LLE) is mirrored by the IS.

LC-MS/MS Workflow



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Figure 2: Bioanalytical workflow utilizing Methscopolamine-d3 as an Internal Standard.

Recommended MS Parameters (ESI+)

Since the molecule is a quaternary amine, it does not require acidic mobile phases to be protonated; it is pre-charged.

Parameter	Setting	Rationale
Ionization	ESI Positive	Quaternary ammonium is naturally cationic.
Precursor Ion (Q1)	321.2 ()	Mass of the d3-cation.
Product Ion (Q3)	138.1 / 156.1	Typical tropane fragments (Scopine core).
Mobile Phase	Ammonium Formate / ACN	Buffering is needed to maintain peak shape.
Column	HILIC or C18	HILIC is often preferred for polar quaternary amines to increase retention.

Handling & Stability

Light Sensitivity

Iodide salts can oxidize to free iodine (

) upon exposure to light, turning the white powder yellow/brown.

- Protocol: Store in amber vials wrapped in aluminum foil.

Hydrolytic Stability

The ester bond connecting tropic acid to the scopine ring is susceptible to hydrolysis, particularly at

.

- Protocol: Ensure all stock solutions are prepared in neutral or slightly acidic buffers (0.1% Formic Acid in Methanol). Avoid alkaline washing steps during extraction.

References

- PubChem.Methscopolamine Bromide (Compound Summary). National Library of Medicine. Available at: [\[Link\]](#)
- Stokvis, E., et al. (2005). Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (General principle of SIL-IS).
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